PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
CAS No.: 369395-25-5
Cat. No.: VC4977544
Molecular Formula: C17H17N3O3S2
Molecular Weight: 375.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 369395-25-5 |
|---|---|
| Molecular Formula | C17H17N3O3S2 |
| Molecular Weight | 375.46 |
| IUPAC Name | prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H17N3O3S2/c1-3-6-23-17(22)14-10(2)20-16(25-9-13(19)21)11(8-18)15(14)12-5-4-7-24-12/h3-5,7,15,20H,1,6,9H2,2H3,(H2,19,21) |
| Standard InChI Key | SDZHKSZUQXKKKM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CS2)C(=O)OCC=C |
Introduction
PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound belonging to the class of dihydropyridines. Dihydropyridines are significant in medicinal chemistry due to their diverse pharmacological properties, including antihypertensive and anti-cancer activities. This compound, with its unique structural features, has garnered interest for its potential applications in drug development.
Key Structural Features:
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Molecular Formula: C17H17N3O3S2
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CAS Number: 656830-26-1
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Functional Groups: Cyano group, thiophene moiety, carbamoylmethylsulfanyl group
Synthesis Steps:
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Initial Reaction Setup: Typically involves the formation of the dihydropyridine ring.
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Introduction of Functional Groups: Incorporation of the cyano, thiophene, and carbamoylmethylsulfanyl groups.
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Purification: Utilizes techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for monitoring reaction progress.
Pharmacological Potential
As a dihydropyridine derivative, this compound is likely to exhibit pharmacological effects similar to those of other dihydropyridines, such as calcium channel blockade or cytotoxic effects against cancer cells. The specific mechanism of action would involve interaction with biological targets like enzymes or receptors involved in cellular signaling pathways.
Potential Applications:
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Antihypertensive Therapy: Similar compounds are used as calcium channel blockers.
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Anti-Cancer Therapy: May exhibit cytotoxic effects against cancer cell lines.
Comparison with Related Compounds
Other dihydropyridine derivatives, such as PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE, share similar pharmacological properties but differ in their structural features and potential applications.
Comparison Table:
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE | C17H17N3O3S2 | 656830-26-1 | Thiophene moiety, cyano group |
| PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE | Not specified | Not specified | 4-Chlorophenyl group |
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